4-Methyl-3,5-dinitropyridine
Overview
Description
4-Methyl-3,5-dinitropyridine is a chemical compound with the molecular formula C6H5N3O4 It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and nitro groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,5-dinitropyridine typically involves the nitration of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,5-dinitropyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Methyl-3,5-diaminopyridine.
Substitution: 4-Methyl-3,5-diaminopyridine derivatives.
Oxidation: 4-Carboxy-3,5-dinitropyridine.
Scientific Research Applications
4-Methyl-3,5-dinitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-dinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its potential biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitropyridine: Lacks the methyl group at the 4-position.
4-Methyl-2,6-dinitropyridine: Nitro groups at different positions.
4-Methyl-3,5-diaminopyridine: Amino groups instead of nitro groups.
Uniqueness
4-Methyl-3,5-dinitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing nitro groups and an electron-donating methyl group creates a unique electronic environment that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
4-methyl-3,5-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c1-4-5(8(10)11)2-7-3-6(4)9(12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSPEQRWUUBWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574022 | |
Record name | 4-Methyl-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57927-98-7 | |
Record name | 4-Methyl-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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